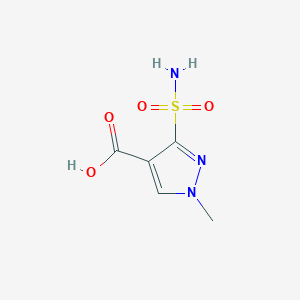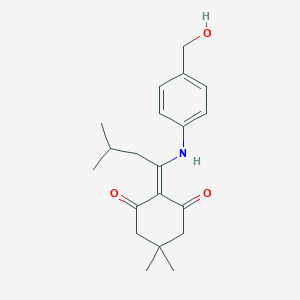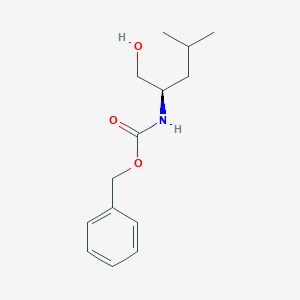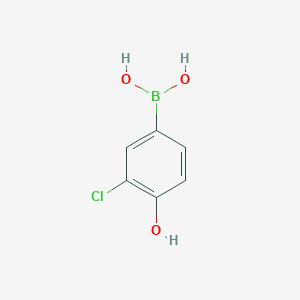
Acide 3-chloro-4-hydroxyphénylboronique
Vue d'ensemble
Description
3-Chloro-4-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
3-Chloro-4-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Safety and Hazards
Mécanisme D'action
Target of Action
3-Chloro-4-hydroxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the aryl halides or vinyl halides, with which it forms new carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In this process, the organoboron compound (like 3-Chloro-4-hydroxyphenylboronic acid) transfers the organic group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond, linking the two organic groups .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Chloro-4-hydroxyphenylboronic acid participates, is a key step in various biochemical synthesis pathways . The new carbon-carbon bonds formed in this reaction can lead to the creation of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions
Result of Action
The primary result of the action of 3-Chloro-4-hydroxyphenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .
Action Environment
The efficacy and stability of 3-Chloro-4-hydroxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the yield and selectivity of the reaction . Furthermore, the compound should be stored at room temperature and avoided from dust formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-4-hydroxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-chloro-4-hydroxybenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is facilitated by a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 3-chloro-4-hydroxyphenylboronic acid often involves large-scale borylation reactions using similar reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and hydroxyl substituents.
4-Hydroxyphenylboronic Acid: Lacks the chlorine substituent.
3-Chlorophenylboronic Acid: Lacks the hydroxyl substituent.
Uniqueness
3-Chloro-4-hydroxyphenylboronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
(3-chloro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQIKFZZILXJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622630 | |
| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-13-4 | |
| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-hydroxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

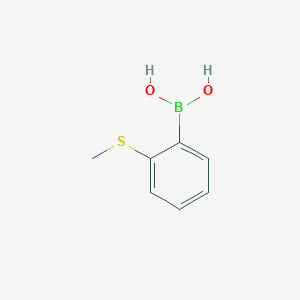
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)

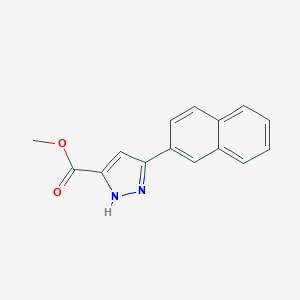
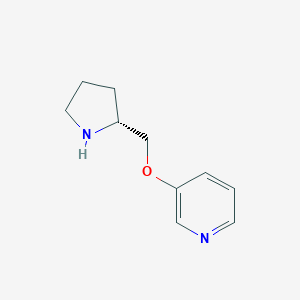
![N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine](/img/structure/B61130.png)
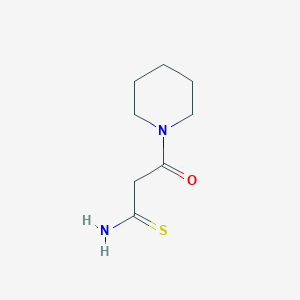
![tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B61133.png)
![N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B61137.png)
